tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

Catalog No.
S2996090
CAS No.
120245-01-4
M.F
C9H16N2O3
M. Wt
200.238
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

CAS Number

120245-01-4

Product Name

tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

IUPAC Name

tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

Molecular Formula

C9H16N2O3

Molecular Weight

200.238

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)

InChI Key

IYEDXPKCFGTWDN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(CC#N)O

Solubility

not available

Synthesis of N-Boc-protected anilines

Scientific Field: Organic Chemistry

Summary of the Application: Tert-butyl carbamate, a compound structurally similar to tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various organic compounds.

Methods of Application: The specific experimental procedures can vary, but generally involve the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst .

Results or Outcomes: The reaction typically results in the formation of N-Boc-protected anilines, which are useful intermediates in organic synthesis .

Synthesis of Tetrasubstituted Pyrroles

Summary of the Application: Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that have a wide range of applications in medicinal chemistry and materials science.

Methods of Application: The synthesis typically involves the reaction of a suitable precursor with tert-butyl carbamate .

Results or Outcomes: The reaction results in the formation of tetrasubstituted pyrroles, which can be further functionalized or used as building blocks in the synthesis of more complex organic compounds .

N-tert-butoxycarbonylation Reagent

Scientific Field: Organic Chemistry

Summary of the Application: Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, a compound structurally similar to tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, is used as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Methods of Application: The reaction is carried out chemoselectively in high yield under mild, environment-friendly conditions and is completed quickly within 1 hour .

Results or Outcomes: The Boc carrier was easily recyclable, and has great application prospects for industrial production .

Preparation of Isobaric Mix Solution

Scientific Field: Analytical Chemistry

Summary of the Application: Tert-butyl N-(2,3-dihydroxypropyl)carbamate, a compound structurally similar to tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

Methods of Application: The specific experimental procedures can vary, but generally involve the preparation of an isobaric mix solution using tert-butyl N-(2,3-dihydroxypropyl)carbamate .

Results or Outcomes: The isobaric mix solution prepared using tert-butyl N-(2,3-dihydroxypropyl)carbamate can be used in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .

Biosynthetic and Biodegradation Pathways

Scientific Field: Biochemistry

Summary of the Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Methods of Application: The specific experimental procedures can vary, but generally involve the use of this simple hydrocarbon moiety in chemical transformations .

Results or Outcomes: The crowded tert-butyl group has implications in biosynthetic and biodegradation pathways .

Dates

Modify: 2023-08-17

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